Cas no 1627-90-3 (2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid)

2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 3-chlorophenyl group and a methyl group, along with a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or scaffold for further derivatization. The presence of both chlorophenyl and carboxylic acid groups enhances its potential for forming hydrogen bonds and metal coordination, making it useful in ligand design and catalysis. Its well-defined molecular architecture ensures consistent reactivity, facilitating its use in precise synthetic pathways. The compound is typically characterized by high purity and stability under standard conditions.
2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid structure
1627-90-3 structure
Product Name:2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
CAS No:1627-90-3
MF:C10H8ClN3O2
MW:237.642420768738
CID:208565
PubChem ID:2535075
Update Time:2025-10-28

2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
    • 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
    • 2-(3-chlorophenyl)-5-methyltriazole-4-carboxylic acid
    • 2H-1,2,3-Triazole-4-carboxylicacid, 2-(3-chlorophenyl)-5-methyl-
    • 2H-1,2,3-Triazole-4-carboxylic acid, 2-(m-chlorophenyl)-5-methyl-
    • MFCD06373473
    • 2-(3-CHLOROPHENYL)-5-METHYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLICACID
    • 1627-90-3
    • MLS001003146
    • SMR000372749
    • Z57980673
    • AT38673
    • DTXSID90368904
    • CHEMBL1440220
    • HMS2738J14
    • SCHEMBL3327114
    • AKOS000118457
    • EN300-11709
    • 2H-1,2,3-Triazole-4-carboxylic acid, 2-(3-chlorophenyl)-5-methyl-
    • BAA62790
    • Inchi: 1S/C10H8ClN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16)
    • InChI Key: QCHCGRZRBHMDMN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1N=C(C(=O)O)C(C)=N1

Computed Properties

  • Exact Mass: 237.03064
  • Monoisotopic Mass: 237.0305042g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 468.2±55.0 °C at 760 mmHg
  • Flash Point: 237.0±31.5 °C
  • PSA: 68.01
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid Security Information

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2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid Related Literature

Additional information on 2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Introduction to 2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 1627-90-3)

2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid, with the chemical identifier CAS No. 1627-90-3, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the triazole class, which is well-documented for its broad spectrum of biological activities. Its molecular structure incorporates a chlorophenyl group and a methyl substituent, which contribute to its distinct chemical behavior and reactivity.

The 2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid molecule exhibits a complex interplay of electronic and steric effects due to its aromatic and heterocyclic components. The presence of the chloro substituent on the phenyl ring enhances its lipophilicity, making it a valuable candidate for drug design targeting receptors with hydrophobic pockets. Additionally, the triazole ring introduces nitrogen atoms that can participate in hydrogen bonding and coordinate with metal ions, further expanding its utility in various chemical interactions.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of 2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid. Molecular docking studies have shown that this compound can interact with a variety of biological targets, including enzymes and receptors implicated in inflammatory responses and metabolic disorders. These findings align with emerging research trends that emphasize the importance of small molecules in modulating complex biological pathways.

In the context of drug discovery, the synthesis of derivatives of CAS No. 1627-90-3 has been explored as a means to enhance specific pharmacological profiles. For instance, modifications to the chlorophenyl group or the triazole ring have led to compounds with improved solubility or selectivity. Such structural optimizations are critical for developing lead candidates that can progress through preclinical and clinical trials efficiently.

The role of 2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid in therapeutic applications has also been investigated in light of recent breakthroughs in targeted therapy. Studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for treating conditions such as arthritis and neurodegenerative diseases. The ability of the triazole moiety to cross the blood-brain barrier further adds to its potential as a neuroactive agent.

From a synthetic chemistry perspective, CAS No. 1627-90-3 serves as a versatile intermediate in the preparation of more complex molecules. Its stability under various reaction conditions makes it an attractive building block for multi-step synthetic routes. Additionally, green chemistry principles have been applied to improve the sustainability of its synthesis, reducing waste and energy consumption while maintaining high yields.

The analytical characterization of 2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has been enhanced by modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into the compound's structure and purity, ensuring that it meets stringent quality standards for pharmaceutical use. High-performance liquid chromatography (HPLC) has also been employed for its efficient separation and quantification.

The future directions of research involving CAS No. 1627-90-3 are likely to focus on expanding its therapeutic applications through innovative drug design strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced efficacy and reduced side effects. Furthermore, computational modeling will continue to play a crucial role in predicting the behavior of this compound in complex biological systems.

In summary, 2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid represents a fascinating subject of study with significant implications for medicinal chemistry and drug development. Its unique structural features and promising biological activities position it as a valuable asset in the quest for new therapeutic agents. As research progresses,this compound is poised to contribute meaningfully to advancements in healthcare.

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